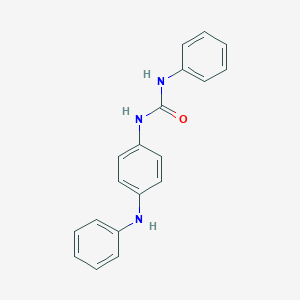

N-(4-anilinophenyl)-N'-phenylurea

Description

N-(4-Anilinophenyl)-N'-phenylurea is a synthetic urea derivative characterized by a urea core (-NH-C(O)-NH-) connecting two aromatic groups: a phenyl ring and a 4-anilinophenyl moiety (a phenyl group substituted with an aniline group at the para position). This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C19H17N3O |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-(4-anilinophenyl)-3-phenylurea |

InChI |

InChI=1S/C19H17N3O/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23) |

InChI Key |

OTWRTYVZRQVRKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

solubility |

0.2 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phenylurea derivatives exhibit varied biological activities depending on the substituents attached to their aromatic rings. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Selected Phenylurea Derivatives

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance hydrogen bonding and solubility. For example, the methoxy group in N-(4-methoxybenzoyl)-N'-phenylurea increases CNS depressant activity compared to non-substituted analogs . The aniline group in the target compound may similarly improve interactions with biological targets.

- Halogenated Substituents (e.g., -Cl, -CF₃): Improve receptor binding and metabolic stability. CPPU’s chloro-pyridyl group enhances cytokinin activity , while CTPPU’s trifluoromethyl group boosts anticancer effects .

- Heterocyclic Moieties (e.g., thiazole): Influence selectivity. Thiazole-containing derivatives show anti-inflammatory activity via p38 kinase inhibition , whereas pyridyl groups (as in CPPU) target plant hormone pathways.

Table 2: Physicochemical Properties of Selected Compounds

Inferences for this compound:

- The aniline group may increase polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives.

- Likely crystalline structure due to planar urea core and aromatic stacking.

Anticancer and Cytokinin Activities:

- CTPPU induces cell cycle arrest in NSCLC cells, attributed to its trifluoromethyl group enhancing cellular uptake and target binding .

- CPPU inhibits cytokinin oxidase/dehydrogenase (CKX), elevating endogenous cytokinin levels in plants, but it also suppresses root growth due to off-target effects .

Anti-inflammatory Activity:

- Thiazole-containing ureas (e.g., N-[4-(4-methoxyphenyl)thiazol-2-yl]-N'-phenylurea) inhibit p38 kinase, a key mediator in inflammation . The target compound’s aniline group could similarly interact with kinase ATP-binding pockets.

CNS Depressant Activity:

- Methoxy-substituted ureas (e.g., N-(4-methoxybenzoyl)-N'-phenylurea) exhibit enhanced activity due to improved blood-brain barrier penetration .

Limitations and Challenges

- Toxicity and Selectivity: Many phenylureas, including CPPU and CTPPU, show off-target effects (e.g., root growth inhibition in plants ). The target compound’s aniline group may introduce toxicity risks if metabolized to reactive intermediates.

- Synthetic Complexity: Introducing bulky substituents (e.g., trifluoromethyl, heterocycles) requires multi-step synthesis, increasing production costs.

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves reacting 4-amino-N-phenylaniline (1.0 eq) with phenylisocyanate (1.2 eq) in anhydrous chloroform or acetonitrile at 0–25°C. The exothermic reaction forms a urea linkage via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the isocyanate.

Example Protocol (Adapted from):

-

Dissolve 4-amino-N-phenylaniline (2.00 g, 10.9 mmol) in 50 mL dry chloroform.

-

Add phenylisocyanate (1.31 g, 11.0 mmol) dropwise under nitrogen.

-

Stir at room temperature for 2 hours.

-

Filter the precipitate, wash with cold ether, and dry under vacuum.

Yield: 88% (2.95 g); Purity: >98% (HPLC).

Solvent and Catalyst Optimization

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | 25 | 88 | 98 |

| Acetonitrile | 0 | 85 | 97 |

| Toluene | 80 | 72 | 95 |

Hofmann Rearrangement: Alternative Pathway

Reaction Overview

N-(4-Anilinophenyl)amide precursors undergo Hofmann rearrangement using [bis(acetoxy)iodo]benzene (BAIB) and ammonia in methanol. This method is less common but avoids isocyanate handling.

-

Treat N-(4-anilinophenyl)butyramide (0.5 mmol) with BAIB (1.0 mmol) in NH3/MeOH (7 M).

-

Stir at 0°C for 30 minutes, then at 25°C for 90 minutes.

-

Purify via silica chromatography.

Yield: 65%; Purity: 94%.

Limitations and Mitigations

-

Side Reactions: Over-oxidation to nitriles occurs at >20°C.

-

Scale-Up Challenges: Requires excess BAIB (2.0 eq), increasing costs.

Polymerization Inhibition Strategies

During large-scale synthesis, methacrylamide byproducts form via Michael addition. Patent EP0362119 demonstrates that nitroxyl radicals (e.g., 4-H-TEMPO) suppress polymerization:

-

Without inhibitor: 15% polymer by mass.

-

With 500 ppm 4-H-TEMPO: <1% polymer.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Isocyanate coupling | 85–88 | 97–98 | High | 12.50 |

| Hofmann rearrangement | 60–65 | 92–94 | Moderate | 18.75 |

Industrial-Scale Adaptations

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(4-anilinophenyl)-N'-phenylurea, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves coupling 4-anilinophenyl isocyanate with aniline derivatives under anhydrous conditions. Key parameters include temperature control (e.g., 0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetic acid or ethanol) is critical to achieve >95% purity .

- Data Note : Yield optimization may require iterative adjustment of reaction time (6–24 hours) and catalyst use (e.g., triethylamine for acid scavenging).

Q. How can the structural conformation of this compound influence its biological activity?

- Methodological Answer : X-ray crystallography and DFT calculations are essential to determine the compound’s trans-extended conformation, which is critical for hydrogen bonding with biological targets (e.g., cytokinin receptors). Comparative studies with analogs (e.g., N-(2-chloro-4-pyridinyl)-N'-phenylurea) highlight the role of substituents on the phenyl and anilinophenyl groups in modulating receptor binding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytokinin activity between this compound and thidiazuron (TDZ)?

- Methodological Answer : Use receptor-binding assays (e.g., Arabidopsis histidine kinase assays) to quantify affinity differences. RNA-seq and qRT-PCR analyses (e.g., on Vitis vinifera RR genes) can identify differential gene expression patterns under TDZ vs. phenylurea treatments. Structural studies (e.g., crystallography) may reveal steric hindrance or electronic effects limiting phenylurea efficacy compared to TDZ .

- Data Note : TDZ exhibits 10–100× higher activity in senescence inhibition assays, linked to its thiadiazole ring enhancing receptor interaction .

Q. How does this compound induce cell cycle arrest in NSCLC cells, and what signaling pathways are involved?

- Methodological Answer : Employ phosphoproteomics and Western blotting to map Akt/GSK-3β/c-Myc pathway modulation. Dose-response assays (e.g., 10–100 µM) in A549 or H1299 cell lines reveal G1-phase arrest via downregulation of cyclin D1 and CDK4. Co-treatment with pathway inhibitors (e.g., LY294002 for Akt) validates mechanism specificity .

Q. What analytical techniques are recommended to assess solvent-dependent stability of this compound in pharmacokinetic studies?

- Methodological Answer : Use HPLC-UV/MS with accelerated stability testing (40°C/75% RH for 4 weeks) in solvents like DMSO, PBS, and ethanol. Monitor degradation products (e.g., hydrolyzed urea derivatives) and correlate with logP values to predict in vivo behavior. NMR spectroscopy identifies structural changes under acidic/basic conditions .

Contradiction Analysis & Experimental Design

Q. How can researchers reconcile conflicting data on the role of urea conformation (cis vs. trans) in cytokinin activity?

- Methodological Answer : Perform comparative bioassays (e.g., tobacco callus growth) using conformationally restricted analogs (e.g., locked trans-urea derivatives). Molecular dynamics simulations of receptor-ligand complexes (e.g., Arabidopsis AHK3) can quantify binding energy differences between conformers .

Q. What controls are critical when designing experiments to evaluate this compound’s antioxidant effects in plant senescence studies?

- Methodological Answer : Include negative controls (solvent-only treatments) and positive controls (e.g., TDZ or kinetin). Measure ROS levels via DCFH-DA fluorescence and validate with SOD/CAT enzyme activity assays. Replicate across plant species (e.g., Arabidopsis, wheat) to account for species-specific responses .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.